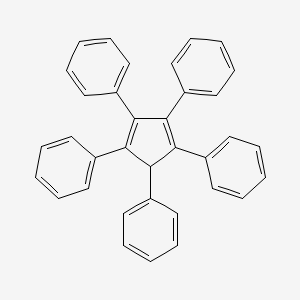

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLVWOUNCXBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348319 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2519-10-0 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene, a sterically hindered and electronically significant cyclopentadiene derivative. Due to its unique optical and electronic properties, this compound is of interest in the development of electroluminescent devices and as a ligand in organometallic chemistry.[1] This document will detail the predominant synthetic pathway, including the preparation of the key intermediate, tetraphenylcyclopentadienone, through a base-catalyzed aldol condensation. The subsequent phenylation to yield the final product will be discussed, along with mechanistic insights, detailed experimental protocols, and characterization data.

Introduction: The Significance of Polyphenylated Cyclopentadienes

Polyphenylated cyclopentadienes are a class of organic compounds characterized by a five-membered ring system extensively substituted with phenyl groups. This high degree of phenylation imparts significant steric bulk and unique electronic properties, influencing their reactivity and potential applications. This compound stands as a pinnacle of this structural motif, with its fully substituted cyclopentadiene core. The electronic landscape of this molecule, rich in pi-systems, makes it a compelling candidate for materials science, particularly in the realm of organic electronics.

The synthesis of such a sterically congested molecule is not trivial and relies on a robust and well-established synthetic strategy. This guide will focus on the most common and reliable method, which proceeds through the formation of a crucial intermediate: tetraphenylcyclopentadienone.

The Primary Synthetic Pathway: A Two-Step Approach

The most widely adopted synthesis of this compound is a two-step process. The initial and critical step is the synthesis of tetraphenylcyclopentadienone, a dark purple crystalline solid. This is followed by the introduction of the fifth phenyl group via a nucleophilic addition reaction.

Caption: Overview of the two-step synthesis of this compound.

Step 1: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

The formation of tetraphenylcyclopentadienone is a classic example of a base-catalyzed double aldol condensation.[2][3] This reaction involves the condensation of benzil and dibenzyl ketone (1,3-diphenylacetone) in the presence of a base, typically potassium hydroxide.[3][4][5]

The reaction proceeds through the formation of an enolate ion from dibenzyl ketone, which then acts as a nucleophile. The mechanism can be summarized as follows:

-

Enolate Formation: A strong base, such as hydroxide, deprotonates the α-carbon of dibenzyl ketone, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of benzil.

-

Intramolecular Aldol Addition: A subsequent intramolecular aldol addition occurs, leading to a five-membered ring intermediate.

-

Dehydration: The intermediate readily dehydrates to form the highly conjugated and stable tetraphenylcyclopentadienone.

Caption: Mechanism of the base-catalyzed aldol condensation for tetraphenylcyclopentadienone synthesis.

This protocol is adapted from established procedures.[3][4][5][6]

Materials:

-

Benzil

-

Dibenzyl ketone (1,3-diphenylacetone)

-

Ethanol (95% or absolute)

-

Potassium hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 mL of hot ethanol.[4]

-

Equip the flask with a reflux condenser and bring the solution to near boiling with stirring.

-

Prepare a solution of 3 g of potassium hydroxide in 15 mL of ethanol.

-

Slowly add the potassium hydroxide solution through the condenser in two portions.[4] The mixture will turn a deep purple color almost immediately.[6]

-

After any initial frothing has subsided, reflux the mixture for 15 minutes.[4][6]

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate complete crystallization.[6]

-

Collect the dark purple crystals of tetraphenylcyclopentadienone by vacuum filtration using a Buchner funnel.[6]

-

Wash the crystals with two small portions of ice-cold 95% ethanol to remove any unreacted starting materials and impurities.[3][6]

-

Dry the product. The crude product is often sufficiently pure for the next step.[4] For higher purity, recrystallization can be performed from a mixture of ethanol and benzene.[4]

| Parameter | Value | Reference |

| Benzil | 0.1 mole | [4] |

| Dibenzyl Ketone | 0.1 mole | [4] |

| Potassium Hydroxide | ~0.05 mole | [4] |

| Solvent | Ethanol | [3][4][5] |

| Reaction Time | 15 minutes (reflux) | [4][6] |

| Expected Yield | ~90% | [5] |

| Melting Point | 219-220 °C | [4][5] |

Table 1: Key quantitative data for the synthesis of tetraphenylcyclopentadienone.

Step 2: Synthesis of this compound

The second step involves the reaction of tetraphenylcyclopentadienone with a phenylating agent, such as phenyllithium or phenylmagnesium bromide. This reaction proceeds via a nucleophilic 1,2-addition to the carbonyl group, followed by a rearrangement.

-

Nucleophilic Attack: The organometallic reagent (phenyllithium or phenyl Grignard) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of tetraphenylcyclopentadienone.

-

Alkoxide Formation: This addition breaks the carbon-oxygen pi bond, forming a lithium or magnesium alkoxide intermediate.

-

Rearrangement and Protonation: Upon workup with a proton source (e.g., water or dilute acid), the intermediate undergoes a rearrangement to form the more stable, fully conjugated this compound.

Materials:

-

Tetraphenylcyclopentadienone

-

Phenyllithium or Phenylmagnesium bromide solution in ether

-

Anhydrous diethyl ether

-

Separatory funnel

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of tetraphenylcyclopentadienone in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phenyllithium or phenylmagnesium bromide in ether from the dropping funnel with constant stirring under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Wash the organic layer with water and then with brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-benzene or toluene.

Characterization

The final product, this compound, is a light yellow crystalline powder.[1] Its identity and purity can be confirmed by various analytical techniques:

-

Melting Point: 254-256 °C[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the phenyl groups and the cyclopentadiene ring protons.

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl stretch from the tetraphenylcyclopentadienone starting material is a key indicator of a successful reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the final product (C₃₅H₂₆, MW: 446.58 g/mol ).[1][7]

Safety and Handling

-

Solvents: Diethyl ether and ethanol are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reagents: Potassium hydroxide is corrosive. Organometallic reagents like phenyllithium and phenylmagnesium bromide are highly reactive and pyrophoric; they must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Reactions: The quenching of organometallic reagents is exothermic and should be performed slowly and with cooling.

Conclusion

The synthesis of this compound is a well-established procedure that provides access to a highly functionalized and sterically demanding molecule. The two-step approach, commencing with the aldol condensation to form tetraphenylcyclopentadienone, is efficient and reliable. Careful execution of the experimental protocols, particularly the handling of moisture-sensitive and pyrophoric reagents, is crucial for a successful outcome. The unique properties of the final product make it a valuable building block for further research in materials science and organometallic chemistry.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

1H and 13C NMR of pentaphenylcyclopentadiene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Pentaphenylcyclopentadiene

Prepared by: Gemini, Senior Application Scientist

Abstract

Pentaphenylcyclopentadiene (C₃₅H₂₆) is a sterically demanding hydrocarbon featuring five phenyl substituents on a cyclopentadiene ring. This unique structure, characterized by a pronounced "paddle-wheel" conformation of the phenyl groups, gives rise to complex and informative Nuclear Magnetic Resonance (NMR) spectra.[1][2][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of pentaphenylcyclopentadiene, moving beyond simple data reporting to elucidate the underlying structural and dynamic phenomena. We will explore the causality behind the observed chemical shifts, the implications of hindered phenyl group rotation, and the application of Variable-Temperature (VT) NMR to study the molecule's fluxional behavior. This document is intended for researchers and professionals in organic chemistry, organometallic chemistry, and drug development who utilize NMR for detailed structural elucidation.

The Unique Structure of Pentaphenylcyclopentadiene

To comprehend the NMR spectra of pentaphenylcyclopentadiene, one must first appreciate its three-dimensional structure. The molecule is not planar. Due to severe steric repulsion between the adjacent phenyl groups, they are forced out of the plane of the central cyclopentadiene (Cp) ring. This results in a stable, propeller-like or "paddle-wheel" arrangement.[3][4] X-ray crystallographic studies on related metal complexes show that the phenyl rings are canted at significant angles (averaging around 50°) relative to the Cp ring plane.[1][2]

This steric congestion is the dominant factor governing the molecule's NMR characteristics. It restricts the free rotation of the phenyl groups around the C(Cp)-C(Ph) bonds, a key feature that manifests as dynamic behavior on the NMR timescale.

Caption: Structure of Pentaphenylcyclopentadiene highlighting the unique C-H proton.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of pentaphenylcyclopentadiene is characterized by two distinct regions: the aliphatic region containing the single cyclopentadienyl proton and the complex aromatic region for the twenty-five phenyl protons.

The Aliphatic C₅-H Signal

The most straightforward feature is the signal corresponding to the single proton attached to the sp³-hybridized carbon of the cyclopentadiene ring.

-

Chemical Shift: This proton typically appears as a singlet in the range of δ 5.0 - 5.5 ppm . Its relative downfield shift compared to a typical alkane is due to the influence of the adjacent π-systems of the double bonds and phenyl rings.

-

Multiplicity: As it has no adjacent protons, the signal is a sharp singlet, making it an excellent internal standard for integration.

The Aromatic Phenyl Signals

The aromatic region (typically δ 6.8 - 7.5 ppm ) is significantly more complex. A novice might incorrectly assume that all 25 phenyl protons would be equivalent or show simple ortho/meta/para patterns. However, the sterically enforced paddle-wheel structure introduces complexity.

-

Causality of Complexity: The hindered rotation around the C(Cp)-C(Ph) bonds means that the two ortho positions (and the two meta positions) on each phenyl ring are not chemically equivalent—they are diastereotopic. One ortho proton points towards a neighboring phenyl group, while the other points away. This inequivalence should, in a static molecule, lead to a multitude of distinct signals.

-

Room Temperature Observation: At room temperature, the rotation of the phenyl groups is often fast enough to partially, but not completely, average these environments. The result is not a set of sharp, well-resolved multiplets, but rather a broad, complex, and often poorly resolved multiplet for the 25 aromatic protons.[3] This is a hallmark of a molecule undergoing dynamic exchange at a rate intermediate on the NMR timescale.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework, though it is also influenced by the molecule's dynamic nature.

| Carbon Type | Predicted δ (ppm) | Comments |

| C₅-H (Cp Ring) | 60 - 65 | The only sp³ carbon, easily identified. |

| C=C (Cp Ring) | 140 - 150 | Four carbons, may appear as one or two signals depending on the exchange rate. |

| C-ipso (Phenyl) | 135 - 145 | The five carbons directly attached to the Cp ring. Often a single, sharp signal. |

| C-ortho (Phenyl) | 128 - 132 | May be broadened or split due to hindered rotation. |

| C-meta (Phenyl) | 127 - 129 | Typically appears in the dense aromatic region. |

| C-para (Phenyl) | 125 - 128 | A sharp signal, as its environment is less affected by rotation. |

| Table 1: Predicted ¹³C NMR Chemical Shifts for Pentaphenylcyclopentadiene. Data are estimated based on analogous structures like tetraphenylcyclopentadienone and general principles.[5] |

At room temperature, one might observe a single set of phenyl carbon signals (ipso, ortho, meta, para), indicating that on the ¹³C NMR timescale, the five phenyl groups are equivalent. However, the signals for the ortho and meta carbons are often broadened due to the intermediate rate of rotation, a phenomenon consistent with the ¹H NMR data.

Fluxional Behavior and Variable-Temperature (VT) NMR

The broad, unresolved signals in the room-temperature spectra strongly suggest that pentaphenylcyclopentadiene is a fluxional molecule .[6] The dominant dynamic process is the hindered rotation of the five phenyl groups. The energetics of this process can be quantified using Variable-Temperature NMR.[7][8]

Caption: The effect of temperature on the NMR spectrum of a fluxional molecule.

-

Low-Temperature Regime (Slow Exchange): As the sample is cooled, the rate of phenyl rotation decreases. Below a certain temperature, the exchange rate becomes slow compared to the NMR timescale. In this "slow exchange limit," the diastereotopic ortho (and meta) protons become inequivalent and should resolve into separate signals, leading to a much more complex, but sharper, spectrum.

-

High-Temperature Regime (Fast Exchange): Conversely, as the sample is heated, phenyl rotation becomes very rapid. In the "fast exchange limit," the environments of the ortho and meta protons are completely averaged, and the spectrum simplifies to show a single sharp signal for the 10 ortho protons, a single sharp signal for the 10 meta protons, and a single sharp signal for the 5 para protons.

-

Coalescence Temperature (Tc): The temperature at which the two exchanging signals (e.g., the two ortho proton signals) merge into a single broad peak is the coalescence temperature. From Tc and the frequency separation of the signals (Δν) in the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the steric hindrance.[8]

Experimental Protocols

Standard ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of pentaphenylcyclopentadiene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or THF-d₈). Ensure the sample is fully dissolved.

-

Spectrometer Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16-32 scans.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Typical parameters: Spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Variable-Temperature (VT) NMR Workflow

Caption: A typical workflow for studying molecular dynamics using VT-NMR.

-

Solvent Selection: Choose a solvent with a wide liquid range that can cover the expected slow and fast exchange regimes (e.g., toluene-d₈: m.p. 178 K, b.p. 384 K).

-

Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline.

-

Cooling: Lower the spectrometer probe temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Slow Exchange: Continue cooling until the aromatic signals resolve into a stable, sharp pattern. This is the slow-exchange limit. Record the spectrum and the frequency separation (Δν) between exchanging peaks.

-

Warming & Coalescence: Warm the sample back up, acquiring spectra at each increment. Carefully note the temperature at which the exchanging peaks merge—this is Tc.

-

Heating: Continue to heat the sample above room temperature to observe the sharpening of the averaged signals in the fast-exchange limit.

-

Data Analysis: Use the Eyring equation and the values of Tc and Δν to calculate the activation energy barrier for phenyl rotation.[8]

Conclusion

The ¹H and ¹³C NMR spectra of pentaphenylcyclopentadiene are dictated by its unique, sterically congested structure. The characteristic paddle-wheel conformation of the phenyl rings leads to complex aromatic signals and pronounced fluxional behavior observable on the NMR timescale. While room-temperature spectra can be broad and challenging to interpret fully, they provide clear evidence of dynamic processes. A complete understanding requires the application of Variable-Temperature NMR, a powerful technique that allows for the "freezing" and "accelerating" of the intramolecular rotation, thereby enabling the elucidation of the underlying dynamics and the quantification of the energetic barriers involved. This guide provides the foundational knowledge for researchers to effectively utilize NMR spectroscopy to characterize not only pentaphenylcyclopentadiene but also other sterically crowded and fluxional molecular systems.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Fluxional molecule - Wikipedia [en.wikipedia.org]

- 7. Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the infrared (IR) spectroscopy of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this important organometallic precursor. Given the limited availability of its direct IR spectrum in publicly accessible databases, this guide synthesizes information from analogous compounds and first principles to present a predictive yet robust analysis.

Introduction: The Significance of Pentaphenylcyclopentadiene and IR Spectroscopy

This compound is a sterically demanding derivative of cyclopentadiene. Its deprotonated form, the pentaphenylcyclopentadienyl (CpPh5) anion, is a crucial ligand in organometallic chemistry, used to synthesize "sandwich" and "half-sandwich" complexes with unique electronic and steric properties.[1][2] The characterization of the parent diene is a critical first step in ensuring the purity of these ligands and the successful synthesis of their metal complexes.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation, we can identify the functional groups present, providing a molecular "fingerprint." For a molecule like this compound, IR spectroscopy is indispensable for confirming its synthesis and assessing its purity, particularly in distinguishing it from starting materials like tetraphenylcyclopentadienone.[3][4]

Molecular Structure and Predicted Vibrational Modes

The structure of this compound (C₃₅H₂₆) features a central five-membered cyclopentadiene ring with a phenyl group attached to each carbon atom.[5] This highly aromatic structure dictates its vibrational characteristics. The key to interpreting its IR spectrum is to consider the contributions from the cyclopentadiene core and the five phenyl substituents.

Figure 1: Key structural features of this compound and their associated IR active regions.

In-Depth Analysis of the Predicted IR Spectrum

The IR spectrum of this molecule can be dissected into several key regions, each corresponding to specific vibrational modes.

C-H Stretching Region (3100-2850 cm⁻¹)

-

Aromatic C-H Stretches (3100-3000 cm⁻¹): The five phenyl groups will give rise to multiple, sharp, medium-to-weak absorption bands in this region. These correspond to the stretching vibrations of the C-H bonds on the aromatic rings.

-

Cyclopentadiene C-H Stretch (~2920 cm⁻¹): A crucial feature for confirming the presence of the diene is the absorption from the single sp³-hybridized C-H bond on the cyclopentadiene ring. This is expected to appear as a weaker band, distinct from the aromatic C-H stretches.

C=C Stretching Region (1650-1450 cm⁻¹)

-

Aromatic C=C Stretches (~1600, 1585, 1500, 1450 cm⁻¹): Aromatic rings exhibit characteristic C=C in-plane stretching vibrations. For monosubstituted benzene rings, these typically appear as a set of four bands of varying intensity. The sheer number of phenyl groups in this molecule will likely lead to a series of strong, sharp absorptions in this region.

-

Cyclopentadiene C=C Stretches (~1650-1600 cm⁻¹): The conjugated C=C bonds within the cyclopentadiene ring will also produce stretching absorptions. These may overlap with the aromatic C=C bands but are expected to be of medium intensity.

The "Fingerprint" Region (Below 1400 cm⁻¹)

This region is typically complex but highly characteristic of a molecule.

-

C-H Bending Vibrations:

-

Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The C-H bonds of the phenyl groups will have strong out-of-plane bending vibrations. For monosubstituted rings, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹. These are often some of the most intense peaks in the spectrum and are highly diagnostic for the presence of phenyl groups.

-

In-Plane Bending (1300-1000 cm⁻¹): Numerous weaker, sharp bands corresponding to in-plane C-H bending will be present.

-

-

C-C Stretching and Bending: The complex array of C-C single bond stretches and various bending and deformation modes of the entire carbon skeleton will populate this region with a unique pattern of absorptions.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | A series of sharp peaks indicative of the phenyl groups. |

| ~2920 | Aliphatic C-H Stretch (on Cp ring) | Weak | A key diagnostic peak to confirm the diene structure. |

| 1650 - 1600 | C=C Stretch (Cyclopentadiene) | Medium | May overlap with aromatic stretches. |

| 1600, 1585, 1500, 1450 | Aromatic C=C Stretch | Medium to Strong | A characteristic pattern for phenyl groups. |

| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | Often the most intense peaks in the spectrum. The pattern can confirm the substitution on the phenyl rings (in this case, monosubstituted relative to the Cp core). |

| Below 1400 | Fingerprint Region (C-H bends, C-C stretches) | Variable | A complex and unique pattern of absorptions. |

Experimental Protocol for IR Spectrum Acquisition

To ensure the collection of a high-quality, reproducible IR spectrum, a standardized protocol is essential. The following describes a robust method for analyzing a solid sample like this compound.

Attenuated Total Reflectance (ATR) Method

This is the preferred modern technique due to its simplicity, speed, and minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the crystalline this compound powder onto the ATR crystal.[6][7]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for spectral reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Standard workflow for acquiring an ATR-IR spectrum.

Comparative Spectral Analysis

A key application of the IR spectrum is to differentiate this compound from its common precursor, tetraphenylcyclopentadienone. The latter has a highly conjugated ketone structure.[8][9]

-

Absence of C=O Stretch: The most significant difference would be the complete absence of the strong, sharp carbonyl (C=O) stretching band in the 1700-1650 cm⁻¹ region, which is a defining feature of tetraphenylcyclopentadienone.[8][10]

-

Presence of Aliphatic C-H Stretch: Conversely, the appearance of the weak sp³ C-H stretch around 2920 cm⁻¹ would confirm the reduction of the carbonyl group and the formation of the cyclopentadiene ring.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, characterized by prominent absorptions from its five phenyl substituents and key diagnostic peaks from the cyclopentadiene core. The most telling features are the aromatic C-H stretches (3100-3000 cm⁻¹), the aliphatic C-H stretch (~2920 cm⁻¹), a complex pattern of C=C stretches (1650-1450 cm⁻¹), and very strong C-H out-of-plane bending modes (900-675 cm⁻¹). This spectral fingerprint is invaluable for confirming the molecular identity, assessing purity, and ensuring the quality of this foundational ligand for advanced applications in organometallic synthesis and materials science.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Pentaphenylcyclopentadiene, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Tetraphenylcyclopentadienone(479-33-4) IR Spectrum [chemicalbook.com]

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry of Pentaphenylcyclopentadiene

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of complex organic molecules is a cornerstone of innovation. Pentaphenylcyclopentadiene, a sterically hindered and highly aromatic compound, presents a unique analytical challenge. This guide provides a comprehensive exploration of its mass spectrometric behavior, offering field-proven insights into its ionization, fragmentation, and the causality behind experimental choices. This document is designed to serve as a practical reference for obtaining and interpreting high-quality mass spectra of this and similar highly phenylated compounds.

Foundational Principles: Ionization of a Polyphenyl System

The analysis of a large, non-polar, and thermally stable molecule like pentaphenylcyclopentadiene is most effectively achieved through Electron Ionization (EI) . Unlike softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are often preferred for more polar or fragile molecules, EI provides the requisite energy to ionize pentaphenylcyclopentadiene and induce characteristic fragmentation, which is pivotal for structural confirmation.

Under standard EI conditions (typically 70 eV), a high-energy electron collides with the analyte molecule in the gas phase, ejecting one of its electrons to form a radical cation, denoted as M+•. For pentaphenylcyclopentadiene (C₃₅H₂₆, molecular weight ≈ 446.59 g/mol ), the molecular ion peak is expected to be a prominent feature in the mass spectrum. The extensive π-conjugation across the five phenyl rings and the cyclopentadiene core imparts significant stability to the molecular ion, a characteristic feature of polycyclic aromatic hydrocarbons and other highly aromatic systems[1].

While ESI is generally less suitable for non-polar hydrocarbons, it can sometimes be employed with the aid of dopants that facilitate adduct formation. However, for the purpose of detailed structural analysis through fragmentation, EI remains the superior choice.

Deciphering the Fragmentation Cascade

The fragmentation of the pentaphenylcyclopentadiene molecular ion (M+•) is governed by the stability of the resulting fragment ions. The extensive aromaticity of the parent molecule dictates that significant energy is required to induce bond cleavage. The observed fragmentation patterns provide a veritable fingerprint of the molecule's structure.

A key insight into the fragmentation of the pentaphenylcyclopentadienyl moiety comes from the mass spectrometric analysis of its transition metal complexes. For instance, the electron ionization mass spectrum of (η⁴-tetraphenylcyclobutadiene)-(η⁵-pentaphenylcyclopentadienyl)-cobalt has been reported to show a fragment ion at m/z 446.2 , corresponding to the pentaphenylcyclopentadienyl ligand[1]. This strongly suggests that the pentaphenylcyclopentadienyl cation is a stable and readily formed species.

The primary fragmentation pathways are hypothesized to involve the loss of phenyl groups and rearrangements to form stable aromatic cations.

Key Predicted Fragmentation Pathways:

-

Loss of a Phenyl Radical: The cleavage of a C-C bond between the cyclopentadiene ring and a phenyl substituent can lead to the loss of a phenyl radical (•C₆H₅, mass = 77 Da), resulting in a fragment ion at [M-77]+ .

-

Formation of the Tropylium Ion: The phenyl group itself can undergo fragmentation, although this is less common for the initial fragmentation steps of the molecular ion. However, subsequent fragmentation of larger phenyl-containing ions can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .

-

Loss of Benzene: Rearrangement processes followed by the elimination of a neutral benzene molecule (C₆H₆, mass = 78 Da) could also occur, leading to a fragment at [M-78]+• .

-

Cleavage of the Cyclopentadiene Ring: While less favorable due to the stability of the aromatic substituents, high-energy collisions can induce cleavage of the five-membered ring itself, leading to a variety of smaller fragment ions.

The mass spectrum of a comparable highly phenylated aromatic compound, hexaphenylbenzene, available in the NIST database, shows a very intense molecular ion peak, reinforcing the expectation of a stable molecular ion for pentaphenylcyclopentadiene under EI conditions[2].

Visualizing the Fragmentation Logic

References

theoretical studies of pentaphenylcyclopentadiene electronic structure

An In-Depth Technical Guide to the Theoretical Exploration of Pentaphenylcyclopentadiene's Electronic Structure

This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of pentaphenylcyclopentadiene (PPCPD). It is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand the fundamental electronic properties that govern the behavior of this sterically hindered and electronically rich molecule. By synthesizing established computational protocols and theoretical frameworks, this document outlines a robust approach to elucidating the structure-property relationships of PPCPD.

Introduction: The Significance of Pentaphenylcyclopentadiene

Pentaphenylcyclopentadiene is a fascinating organic molecule characterized by a central five-membered cyclopentadiene ring fully substituted with five phenyl groups. This unique arrangement forces the phenyl rings into a non-planar, propeller-like conformation, leading to a complex interplay between steric hindrance and electronic conjugation. Understanding the electronic structure of PPCPD is paramount for harnessing its potential in various fields. The distribution of its frontier molecular orbitals, its aromatic character, and its reactivity patterns are critical determinants for its application in organic electronics, as a ligand in organometallic chemistry, or as a scaffold in medicinal chemistry.[1][2] Computational chemistry provides an indispensable toolkit for probing these properties at a molecular level, offering insights that are often challenging to obtain through experimental means alone.[3]

Core Theoretical and Computational Methodologies

A rigorous theoretical investigation of PPCPD's electronic structure necessitates a multi-faceted approach, primarily centered around Density Functional Theory (DFT), which has proven to be a reliable method for studying the structural, chemical, and spectroscopic properties of complex organic molecules.[4]

The Computational Workflow: A Self-Validating System

The protocol for a theoretical analysis of PPCPD is designed as a self-validating workflow. Each step builds upon the previous, with outcomes from one stage informing the choices for the next. This ensures a logical and robust investigation, from initial structure to final property prediction.

Experimental Protocol: Standard Computational Workflow

-

Initial Structure Generation: A 3D model of pentaphenylcyclopentadiene is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent electronic properties are dependent on the molecular geometry.

-

Method: Density Functional Theory (DFT) is the method of choice. A common and effective functional is B3LYP.[5]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) provides a good balance between accuracy and computational cost for organic molecules.

-

Verification: The optimization is confirmed to have reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Structure Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the core electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.

-

Aromaticity Indices: Magnetic and geometric criteria for aromaticity, such as Nucleus-Independent Chemical Shift (NICS), are calculated to quantify the aromatic character of the cyclopentadienyl ring.[5][8]

-

-

Excited State Analysis (Optional): If photophysical properties are of interest, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[2][9]

Below is a diagram illustrating this computational workflow.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. mdpi.com [mdpi.com]

- 3. Theoretical Studies of the Electronic Structure of the Compounds of the Actinide Elements | Book Chapter | PNNL [pnnl.gov]

- 4. Exploring the structure–aromaticity relationship in Hückel and Möbius N-fused pentaphyrins using DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 6. youtube.com [youtube.com]

- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Investigating the change in the photophysical properties of a trio of tetraphenylcyclopentadienone derivatives with varied groups on the aromatic rings in the 3- and 4-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Advent and Evolution of Polyarylcyclopentadienes: A Technical Guide for the Modern Researcher

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of polyarylcyclopentadienes. From their early beginnings as curiosities of organic synthesis to their current role as sophisticated building blocks in materials science and organometallic chemistry, this document traces the scientific journey of these fascinating molecules. We will delve into the foundational synthetic protocols, examine the causal drivers behind the development of novel synthetic strategies, and explore the diverse applications that have emerged. Detailed experimental procedures, comparative data, and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

Introduction: The Allure of the Aryl-Substituted Cyclopentadienyl Core

Polyarylcyclopentadienes are a class of organic compounds characterized by a five-membered cyclopentadiene ring scaffold heavily substituted with aryl groups. The steric bulk and electronic properties of these aryl substituents impart unique characteristics to the central cyclopentadienyl core, leading to a rich and diverse chemistry. Unlike their unsubstituted parent, which readily dimerizes, the steric shielding provided by the aryl groups often renders polyarylcyclopentadienes stable and isolable crystalline solids. This stability, coupled with the tunable nature of their electronic and photophysical properties through modification of the aryl substituents, has made them attractive targets for synthetic chemists and materials scientists for over a century.

This guide will navigate the historical landscape of their discovery, from the early, often serendipitous, syntheses to the modern, highly efficient catalytic methods. We will explore the key structural features that govern their reactivity and physical properties and showcase their utility in a range of applications, from foundational organometallic chemistry to cutting-edge organic electronics.

The Dawn of an Era: The Discovery and Early Synthesis of Tetraphenylcyclopentadienone

The story of polyarylcyclopentadienes begins with one of its most iconic members: tetraphenylcyclopentadienone, often referred to as "tetracyclone." Its deep purple, almost black, crystalline form and its vibrant reactivity have captivated chemists since its initial synthesis. The classical and still widely used method for its preparation is the base-catalyzed double aldol condensation of benzil with dibenzyl ketone. This procedure, largely attributed to Dilthey, remains a staple in undergraduate and graduate organic chemistry laboratories, valued for its high yield and the dramatic color change that accompanies the reaction.[1][2]

The fundamental principle behind this synthesis is the generation of an enolate from dibenzyl ketone, which then undergoes a nucleophilic attack on one of the carbonyl groups of benzil. A subsequent intramolecular aldol condensation and dehydration lead to the formation of the highly conjugated cyclopentadienone ring system. The stability of the final product is a direct consequence of the extensive delocalization of π-electrons across the five-membered ring and the four appended phenyl groups.

Experimental Protocol: Classical Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

Materials:

-

Benzil (21.0 g, 0.1 mol)

-

Dibenzyl ketone (21.0 g, 0.1 mol)

-

95% Ethanol (150 mL)

-

Potassium hydroxide (3.0 g)

-

Ethanol (15 mL) for KOH solution

Procedure:

-

In a 500-mL round-bottomed flask, dissolve benzil and dibenzyl ketone in 150 mL of hot 95% ethanol.

-

Fit the flask with a reflux condenser and bring the solution to a gentle boil.

-

In a separate beaker, dissolve 3.0 g of potassium hydroxide in 15 mL of ethanol.

-

Slowly add the ethanolic potassium hydroxide solution through the top of the reflux condenser into the boiling reaction mixture. A vigorous reaction with frothing will occur.

-

Once the initial reaction subsides, continue to reflux the mixture for 15 minutes. The color of the solution will darken significantly.

-

Allow the reaction mixture to cool to room temperature, during which dark purple crystals will precipitate.

-

Cool the mixture further in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration and wash the crystals with three 10-mL portions of cold 95% ethanol.

-

The product can be dried in air. The typical yield is 35-37 g (91-96%), with a melting point of 218-220 °C. For most purposes, this product is sufficiently pure. If further purification is desired, it can be recrystallized from a mixture of ethanol and benzene.[1]

Causality in Experimental Design:

-

Choice of Base: Potassium hydroxide is a strong base, essential for the deprotonation of the α-carbon of dibenzyl ketone to form the reactive enolate. The use of an ethanolic solution allows for homogeneous reaction conditions.

-

Reaction Temperature: Heating to reflux increases the rate of the reaction, allowing the condensation to proceed to completion in a relatively short time.

-

Crystallization: The high crystallinity and low solubility of tetraphenylcyclopentadienone in ethanol at low temperatures allow for a simple and efficient purification by crystallization and filtration.

Figure 1: The key stages in the classical synthesis of tetraphenylcyclopentadienone.

Expanding the Family: Synthesis of Pentaphenylcyclopentadiene and Beyond

The successful synthesis of tetraphenylcyclopentadienone paved the way for the exploration of other polyarylcyclopentadienes. A significant milestone was the synthesis of pentaphenylcyclopentadiene, which, unlike its ketone counterpart, possesses a saturated sp³-hybridized carbon in the ring. This seemingly small structural change has profound implications for its chemistry, particularly its use as a ligand precursor in organometallic chemistry.

The synthesis of pentaphenylcyclopentadiene and its derivatives has been a subject of continued interest.[3] These sterically demanding ligands have been instrumental in the development of unique transition metal complexes with tailored catalytic activities and electronic properties. The bulky nature of the pentaphenylcyclopentadienyl ligand can create a specific coordination environment around the metal center, influencing reactivity and selectivity.[3]

While a standardized, high-yielding protocol analogous to the tetracyclone synthesis is less common, various methods have been developed, often involving multi-step sequences.

Modern Synthetic Frontiers: Catalytic and Efficient Methodologies

While the classical aldol condensation remains a robust method, the drive for greater efficiency, milder reaction conditions, and broader substrate scope has led to the development of modern synthetic alternatives. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times for the synthesis of tetraphenylcyclopentadienone.

A significant advancement in the synthesis of more highly substituted polyarylcyclopentadienes is the advent of copper-catalyzed perarylation reactions. This methodology allows for the direct introduction of multiple aryl groups onto the cyclopentadiene core in a single step, offering a more convergent and modular approach compared to traditional multi-step syntheses.

A Versatile Building Block: Applications of Polyarylcyclopentadienes

The unique structural and electronic properties of polyarylcyclopentadienes have led to their application in a diverse range of scientific fields.

Ligands in Organometallic Chemistry

The cyclopentadienyl anion (Cp) is a cornerstone ligand in organometallic chemistry. The introduction of multiple aryl substituents on the Cp ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. Polyarylcyclopentadienyl ligands, such as the pentaphenylcyclopentadienyl anion, are highly valued for their ability to stabilize reactive metal centers and to influence the catalytic activity of organometallic compounds.[3] The bulky nature of these ligands can create a protective "pocket" around the metal, enabling unique reactivity and selectivity in catalytic transformations.

Figure 2: A generalized representation of a polyarylcyclopentadienyl metal complex.

Precursors to Polycyclic Aromatic Hydrocarbons (PAHs)

Polyarylcyclopentadienones, particularly tetraphenylcyclopentadienone, are valuable precursors in the synthesis of large, complex polycyclic aromatic hydrocarbons (PAHs).[4][5][6] Through Diels-Alder reactions with various dienophiles, the cyclopentadienone ring can be used to construct new six-membered rings, with the concomitant expulsion of carbon monoxide. This strategy has been employed to synthesize a wide array of PAHs with interesting electronic and photophysical properties, making them relevant for applications in organic electronics and materials science.[5][6]

Materials for Organic Electronics

The highly conjugated nature of polyarylcyclopentadienes and their derivatives makes them promising candidates for applications in organic electronics. Their tunable electronic properties, achieved through the modification of the peripheral aryl groups, allow for the rational design of materials with specific charge-transport characteristics. Furthermore, the propeller-like, non-planar structure of many polyarylcyclopentadienes can inhibit close packing in the solid state, a desirable feature for preventing aggregation-caused quenching of fluorescence in organic light-emitting diodes (OLEDs).

Quantitative Data Summary

| Compound | Synthetic Method | Key Reactants | Typical Yield (%) | Melting Point (°C) | Key Applications |

| Tetraphenylcyclopentadienone | Aldol Condensation | Benzil, Dibenzyl ketone | 91-96 | 218-220 | Precursor to PAHs, Ligand synthesis, Organic electronics |

| Pentaphenylcyclopentadiene | Multi-step synthesis | Varies | Varies | Varies | Ligand in organometallic chemistry, Catalysis |

Conclusion and Future Outlook

The journey of polyarylcyclopentadienes, from their initial discovery as a result of fundamental organic reactions to their current status as sophisticated molecular building blocks, highlights the continuous evolution of synthetic chemistry and materials science. The foundational aldol condensation for tetraphenylcyclopentadienone remains a testament to the power and elegance of classical organic reactions. Concurrently, the development of modern catalytic methods is opening new avenues for the synthesis of even more complex and functionally diverse polyarylcyclopentadienes.

As our understanding of structure-property relationships deepens, the rational design of polyarylcyclopentadienes with tailored electronic, optical, and catalytic properties will undoubtedly lead to further innovations. From the development of next-generation organic electronic materials to the design of highly selective and efficient catalysts, the future for this versatile class of compounds appears exceptionally bright. The continued exploration of their synthesis and applications promises to be a rich and rewarding area of scientific inquiry for years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. Synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons utilizing aryl-substituted anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Archetype of Sterically Encumbered Cyclopentadienyl Ligands

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaphenylcyclopentadiene

Prepared by: Gemini, Senior Application Scientist

Pentaphenylcyclopentadiene (C₅Ph₅H) stands as a cornerstone in the field of organometallic chemistry, representing one of the most sterically demanding analogues of the foundational cyclopentadienyl (Cp) ligand.[1][2] Its structure, featuring five phenyl substituents adorning the cyclopentadiene ring, creates a unique three-dimensional profile that has enabled the stabilization of unusual metallic geometries, oxidation states, and reactive intermediates that are inaccessible with smaller ligands.[3] The progressive substitution of the Cp ring with bulky aryl groups was a logical step in creating sterically demanding environments around a metal, leading to novel reactivity and stability.[4] This guide provides a comprehensive overview of the fundamental physical and chemical properties of pentaphenylcyclopentadiene, its synthesis, reactivity, and its pivotal role as the precursor to the pentaphenylcyclopentadienyl (Cp⁵ᴾʰ) ligand, intended for researchers and professionals in chemistry and drug development.

Molecular Structure and Solid-State Properties

The defining feature of pentaphenylcyclopentadiene is its unique three-dimensional architecture. In the solid state, the molecule adopts a conformation where the five phenyl groups are twisted out of the plane of the central cyclopentadiene ring, creating a "paddlewheel" or "propeller" arrangement.[3][5] This orientation is a direct consequence of minimizing steric repulsion between the adjacent bulky phenyl substituents.

The canting angles of the phenyl rings with respect to the cyclopentadienyl ring can vary significantly, typically ranging from approximately 37° to 73°.[3] The C-C bond lengths within the central five-membered ring are consistent with a conjugated diene system.[1] In the crystal packing, intermolecular interactions are primarily governed by diffuse C-H···π and H···H contacts between the phenyl groups of adjacent molecules.[3]

Caption: 2D representation of Pentaphenylcyclopentadiene's structure.

Physicochemical and Spectroscopic Data

The physical properties of pentaphenylcyclopentadiene are summarized below. It is a stable, high-melting solid, reflecting its large, rigid molecular structure. Its solubility is limited in many common organic solvents but can be dissolved in solvents like pyridine.[6][7]

Table 1: Physical Properties of Pentaphenylcyclopentadiene

| Property | Value | Source |

| Molecular Formula | C₃₅H₂₆ | [8] |

| Molar Mass | 446.58 g/mol | [4][9] |

| CAS Number | 2519-10-0 | [8] |

| Appearance | White to pale yellow crystalline powder | [6][8] |

| Melting Point | 254-260 °C | [6][8] |

| Solubility | Soluble in pyridine (5 mg/ml) | [6][7] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6][7] |

Spectroscopic Characterization

Spectroscopic methods provide a self-validating system for confirming the identity and purity of pentaphenylcyclopentadiene.

-

¹H NMR Spectroscopy : The proton NMR spectrum is deceptively simple for such a large molecule. It is typically characterized by a complex multiplet in the aromatic region (approx. 7.20-6.80 ppm) corresponding to the 25 protons of the five phenyl rings. A key diagnostic signal is a singlet, corresponding to the single acidic proton on the cyclopentadienyl ring (C₅-H).[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum shows a series of resonances for the aromatic carbons of the phenyl groups and distinct signals for the sp² and sp³ hybridized carbons of the cyclopentadiene ring.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic C-H stretching vibrations for the aromatic rings in the 3100-3000 cm⁻¹ region.[10] It also shows C=C stretching absorptions for both the phenyl and cyclopentadienyl rings.

-

UV-Visible Spectroscopy : In solution (e.g., CH₂Cl₂), pentaphenylcyclopentadiene exhibits strong absorption bands in the ultraviolet region, typically with a λₘₐₓ around 279 nm, arising from π→π* transitions within the conjugated system of the phenyl and cyclopentadienyl rings.[3] Broader, less intense shoulders may also be observed at longer wavelengths.[3]

Synthesis Protocol

Pentaphenylcyclopentadiene is most commonly synthesized via the reaction of tetraphenylcyclopentadienone with phenyllithium, followed by an aqueous workup. This procedure is a robust and reliable method for laboratory-scale preparation.

Experimental Protocol: Synthesis from Tetraphenylcyclopentadienone

Objective: To synthesize 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene.

Materials:

-

Tetraphenylcyclopentadienone

-

Phenyllithium (solution in cyclohexane/ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: Tetraphenylcyclopentadienone is dissolved in anhydrous diethyl ether or THF in the flask. The solution is cooled to 0 °C in an ice bath.

-

Nucleophilic Addition: A solution of phenyllithium is added dropwise to the stirred solution of tetraphenylcyclopentadienone over 30-60 minutes. The reaction mixture is typically a deep color which will fade upon completion.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the lithium alkoxide intermediate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The organic extracts are combined.

-

Drying and Filtration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization (e.g., from a mixture of ethanol and benzene or other suitable solvents) to yield pure pentaphenylcyclopentadiene as a white or pale yellow crystalline solid.

Caption: Workflow for the synthesis of pentaphenylcyclopentadiene.

Chemical Reactivity and the Cp⁵ᴾʰ Ligand

The chemistry of pentaphenylcyclopentadiene is dominated by the acidity of its methine proton and the properties of its corresponding anion, which serves as a ligand in organometallic chemistry.

Acidity and Deprotonation

The cyclopentadienyl proton is acidic and can be readily removed by reaction with strong bases, such as alkali metals or organolithium reagents (e.g., n-BuLi), to form the pentaphenylcyclopentadienyl anion (C₅Ph₅⁻).[3][4] This anion is an aromatic, six π-electron system and is the active form used for synthesizing metal complexes.

The Cp⁵ᴾʰ Ligand

The C₅Ph₅⁻ anion, often abbreviated as Cp⁵ᴾʰ, is a premier example of a bulky "spectator" ligand.[11] Its primary role is to occupy a significant portion of a metal's coordination sphere, thereby providing kinetic stability to the metal center.[4] This steric shielding can slow down ligand exchange reactions and allow for the isolation of species with unusual coordination numbers or electronic properties.[4]

Key impacts of the Cp⁵ᴾʰ ligand:

-

Stabilization: It stabilizes low-coordinate metal complexes.

-

Structural Influence: It can enforce unusual geometries. For instance, decaphenylstannocene, [Sn(C₅Ph₅)₂], exhibits a linear sandwich structure, in stark contrast to the bent structures of stannocene (SnCp₂) and decamethylstannocene (SnCp*₂).[1]

-

Modified Reactivity: The electronic properties, slightly more electron-donating than the parent Cp ligand, combined with the immense steric bulk, modify the reactivity at the metal center.[12]

Caption: Formation of the Cp⁵ᴾʰ anion and its use in organometallic synthesis.

Cycloaddition Reactions

As a conjugated diene, pentaphenylcyclopentadiene can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as the diene component.[4] However, the significant steric hindrance imposed by the five phenyl groups can influence the reactivity and stereoselectivity of these cycloadditions, often requiring more forcing conditions compared to less substituted dienes.[4]

Applications in Research

While not directly used in drug development, pentaphenylcyclopentadiene is a critical building block in fundamental chemical research with implications for catalysis and materials science.

-

Organometallic Synthesis: Its primary application is as a ligand precursor for synthesizing novel organometallic and coordination complexes.[13] The unique steric and electronic environment it provides has led to the discovery of fascinating structures, such as a linkage isomer of decaphenylferrocene.[1]

-

Catalysis: Metal complexes bearing Cp⁵ᴾʰ ligands are investigated in catalysis, where the bulky framework can influence selectivity and catalyst stability.

-

Materials Science: Due to its optical properties, it has been explored for use in electroluminescent devices.[7]

Conclusion

Pentaphenylcyclopentadiene is more than just a substituted hydrocarbon; it is a powerful tool for the molecular architect. Its well-defined synthesis, rich chemical reactivity, and, most importantly, the extreme steric bulk of its corresponding anion have made it an indispensable ligand in organometallic chemistry. The ability to create a sterically congested yet stable coordination environment around a metal center allows researchers to probe the limits of chemical bonding and reactivity, paving the way for the design of novel catalysts and materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclopentadienyl complex - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 2519-10-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2519-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 2519-10-0 [chemicalbook.com]

- 8. Pentaphenylcyclopentadiene, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

An In-depth Technical Guide to the Solubility of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (PPCP). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles, known solubility data, and a detailed experimental protocol for determining solubility. Given the scarcity of published quantitative data for this compound, this guide emphasizes the foundational principles of solubility and provides a robust methodology for its empirical determination, empowering researchers to generate critical data for their specific applications.

Introduction: The Challenge of a Sterically Demanding Ligand Precursor

This compound (PPCP), with the chemical formula C₃₅H₂₆, is a highly substituted aromatic hydrocarbon.[1] Its significance stems primarily from its role as a precursor to the pentaphenylcyclopentadienyl (CpPh₅) anion, a sterically demanding ligand used in organometallic chemistry.[2] The five bulky phenyl groups create a unique steric and electronic environment around a metal center, enabling the stabilization of novel complexes and influencing their reactivity and structure.[2]

However, the very features that make PPCP an attractive ligand precursor—its large, rigid, and nonpolar structure—also render it challenging to work with. A primary hurdle is its characteristically poor solubility in common organic solvents.[3] Understanding and quantifying this solubility is not a trivial academic exercise; it is a critical parameter for:

-

Reaction Kinetics: The rate and efficiency of metalation to form the CpPh₅ anion are directly dependent on the concentration of PPCP in solution.

-

Purification: Recrystallization, a standard method for purifying solid organic compounds, requires careful solvent selection based on differential solubility at various temperatures.

-

Material Processing: In applications such as its use as a dopant in organic electronics, achieving a homogeneous dispersion requires a solvent system capable of dissolving the compound.[1]

This guide will delve into the theoretical underpinnings of PPCP's solubility, present the limited data available in the public domain, and provide a detailed, field-proven protocol for researchers to determine solubility in their solvents of choice.

Theoretical Principles: Why "Like Dissolves Like" Matters for PPCP

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces. The adage "like dissolves like" is the guiding principle.

2.1. Molecular Structure and Polarity

PPCP is a large polycyclic aromatic hydrocarbon (PAH). Its structure consists of a central five-membered cyclopentadiene ring with a phenyl group attached to each carbon atom. Key structural features dictating its solubility include:

-

High Molecular Weight: 446.58 g/mol .[1]

-

Nonpolar Nature: The molecule is composed entirely of carbon and hydrogen, with a symmetric distribution of electron density. It is highly nonpolar and lipophilic.[4]

-

Aromaticity: The presence of six aromatic rings (five phenyl, one cyclopentadienyl) allows for π-π stacking interactions, which contribute to strong solute-solute forces within the crystal lattice.

As a large, nonpolar molecule, PPCP is predicted to be virtually insoluble in polar solvents like water and sparingly soluble in polar organic solvents like ethanol or methanol.[4][5] Its solubility will be highest in nonpolar organic solvents that can establish favorable van der Waals forces (specifically, London dispersion forces) with the extensive phenyl groups.

2.2. Solvent Selection Rationale

Based on these principles, the most promising solvents for PPCP are:

-

Aromatic Solvents (e.g., Toluene, Benzene, Xylene): These solvents are nonpolar and can engage in favorable π-π stacking interactions with the phenyl rings of PPCP, making them powerful solvents for aromatic solutes.[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar solvents capable of dissolving a wide range of organic compounds and are often effective for large molecules.[7][8]

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): While possessing some polarity, ethers can often dissolve large nonpolar compounds.

-

Pyridine: As an aromatic amine, pyridine has a unique combination of aromaticity and polarity that can make it an effective solvent for certain complex organic molecules.

Conversely, highly polar solvents (water, methanol) and nonpolar aliphatic solvents (hexane, cyclohexane) are expected to be poor choices. Aliphatic solvents lack the ability to participate in π-π interactions, making them less effective than aromatic solvents for dissolving PPCP.[6]

Quantitative Solubility Data

Published quantitative solubility data for this compound is exceptionally scarce. A thorough review of chemical supplier databases and scientific literature reveals only a single, frequently cited data point.

Table 1: Known Quantitative Solubility of this compound

| Solvent | Solubility | Temperature |

| Pyridine | 5 mg/mL[1][9][10][11][12] | Not Specified |

The lack of comprehensive data underscores the need for researchers to perform their own solubility determinations for the specific solvent systems and conditions relevant to their work.

Key Factors Influencing Solubility

The solubility of PPCP is not a fixed value but is influenced by several environmental and structural factors. A conceptual overview of these relationships is presented in the diagram below.

Caption: Key factors governing the solubility of PPCP.

-

Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility typically increases with temperature.[13] This relationship is fundamental to the technique of recrystallization.

-

Solvent Polarity: As discussed, the closer the polarity and intermolecular force profile of the solvent to that of PPCP, the higher the solubility.

-

Solute Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound.

-

Pressure: For the dissolution of a solid in a liquid solvent, the effect of pressure is generally negligible and can be ignored for most laboratory applications.[14]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section provides a detailed, step-by-step protocol for determining the equilibrium solubility of PPCP in a given organic solvent at a specific temperature. The "shake-flask" method is a well-established and reliable technique.[14]

5.1. Principle

An excess amount of the solid solute (PPCP) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated solution is determined analytically.

5.2. Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Temperature-controlled incubator shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Spatula and weighing paper

5.3. Step-by-Step Methodology

-

Preparation of Standard Solutions (for Calibration):

-

Accurately weigh a small amount of PPCP and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Perform a series of serial dilutions to prepare at least five standard solutions that bracket the expected solubility range.

-

Causality: A calibration curve is essential for accurately quantifying the concentration of the final saturated solution.

-

-

Sample Preparation:

-

Accurately pipette a precise volume (e.g., 5.00 mL) of the solvent into several vials.

-

Add an excess amount of solid PPCP to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add approximately 2-3 times the estimated amount you expect to dissolve.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the incubator shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours). The required time depends on the compound and solvent and should be long enough to ensure equilibrium is reached. A preliminary time-course study can be run to determine the point at which concentration no longer increases.

-

Trustworthiness: Reaching true equilibrium is the most critical step for an accurate measurement. Insufficient equilibration time is a common source of error.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove all undissolved microcrystals.

-

Causality: Filtration ensures that the measured concentration reflects only the dissolved solute, not a suspension of solid particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration into the range of your calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a suitable analytical method (e.g., HPLC with UV detection).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of your diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of PPCP in that solvent at that temperature, typically expressed in g/L or mg/mL.

-

Conclusion

This compound is a molecule of significant interest in organometallic chemistry, yet its utility is often hampered by poor solubility. This guide has established that PPCP, as a large, nonpolar aromatic hydrocarbon, is expected to be most soluble in nonpolar aromatic solvents like toluene and certain weakly polar solvents such as dichloromethane. While quantitative data in the literature is virtually nonexistent, save for a single value in pyridine, the theoretical principles and the detailed experimental protocol provided herein offer a clear path forward. By applying the robust shake-flask method, researchers can confidently generate the precise solubility data required to optimize reaction conditions, develop purification strategies, and advance their scientific objectives.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 2519-10-0 | Benchchem [benchchem.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]